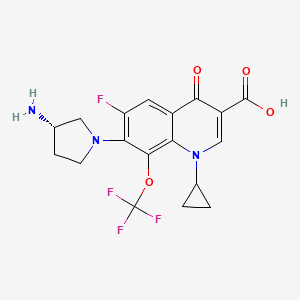
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a trifluoromethoxy substituent. It is known for its potent antibacterial properties and is used in various scientific research and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.
Introduction of the Fluoro and Trifluoromethoxy Groups: Fluorination and trifluoromethoxylation are achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl ethers, respectively.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinolone intermediate.
Final Functionalization: The amino group is introduced through reductive amination or other suitable methods, followed by purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can modify the quinolone core or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinolone ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Catalytic hydrogenation, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing novel quinolone derivatives with potential antibacterial properties.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its potential use as an antibiotic to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The molecular targets include the gyrA and parC subunits of the enzymes, and the pathways involved are essential for bacterial survival and proliferation.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Moxifloxacin: A quinolone with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-trifluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and membrane permeability, potentially leading to improved antibacterial activity and bioavailability compared to other quinolones.
特性
CAS番号 |
178174-20-4 |
|---|---|
分子式 |
C18H17F4N3O4 |
分子量 |
415.3 g/mol |
IUPAC名 |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trifluoromethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17F4N3O4/c19-12-5-10-13(25(9-1-2-9)7-11(15(10)26)17(27)28)16(29-18(20,21)22)14(12)24-4-3-8(23)6-24/h5,7-9H,1-4,6,23H2,(H,27,28)/t8-/m0/s1 |
InChIキー |
URNIGUPATKKUTL-QMMMGPOBSA-N |
異性体SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2OC(F)(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)(F)F)N4CCC(C4)N)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)

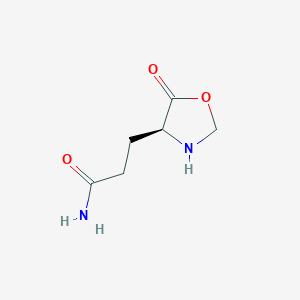
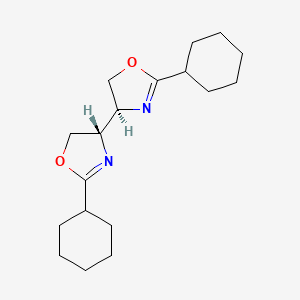
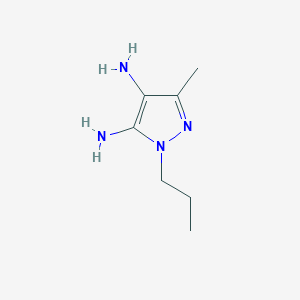
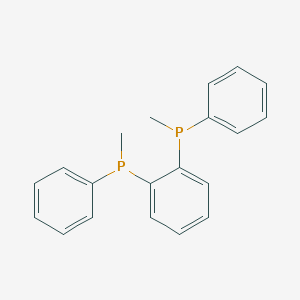
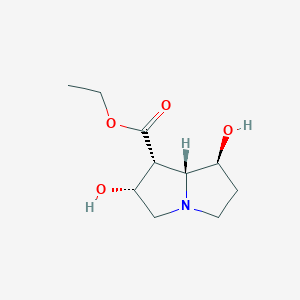
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
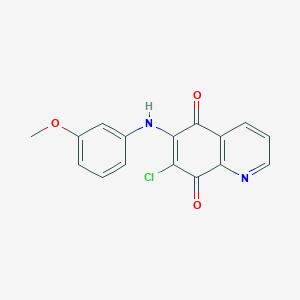



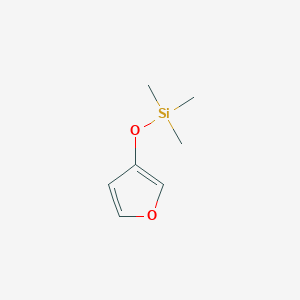
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
